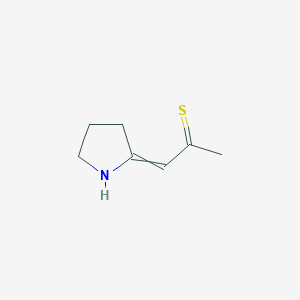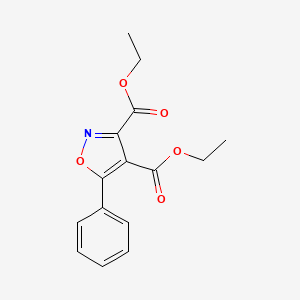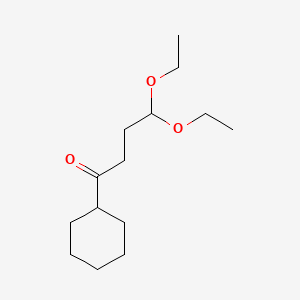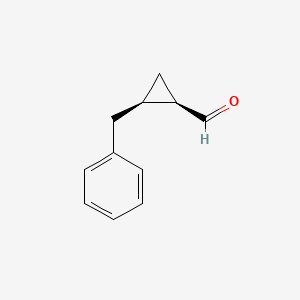
Cyclopropanecarboxaldehyde,2-(phenylmethyl)-,cis-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) is an organic compound with the molecular formula C11H12O. It is a colorless to yellow liquid with a strong, pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) can be synthesized through the ozonolysis of cyclopropane followed by a reaction with benzyl chloride. The general steps are as follows:
Ozonolysis of Cyclopropane: Cyclopropane is reacted with ozone to form an ozonide intermediate.
Reaction with Benzyl Chloride: The ozonide is then treated with benzyl chloride in the presence of a base to yield Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI).
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Controlled Ozonolysis: Ensuring the reaction is carried out at low temperatures to prevent decomposition.
Purification: The product is purified using distillation or recrystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
Oxidation: Cyclopropanecarboxylic acid.
Reduction: Cyclopropanemethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various organic transformations. The molecular targets and pathways depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxaldehyde: Lacks the phenylmethyl group, making it less complex.
Benzylcyclopropane: Similar structure but lacks the aldehyde functional group.
Cyclopropanemethanol: The alcohol analog of Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI).
Uniqueness
Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) is unique due to its combination of a cyclopropane ring, an aldehyde group, and a phenylmethyl substituent. This unique structure imparts specific reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(1R,2R)-2-benzylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t10-,11-/m0/s1 |
Clé InChI |
SQBGPKWXKCEUGN-QWRGUYRKSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1C=O)CC2=CC=CC=C2 |
SMILES canonique |
C1C(C1C=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


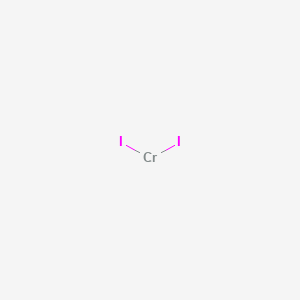

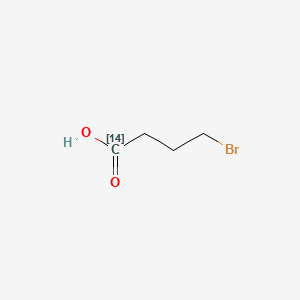
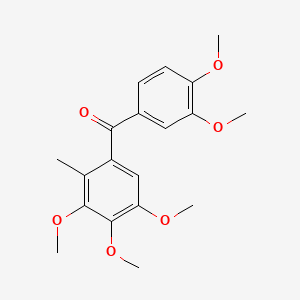

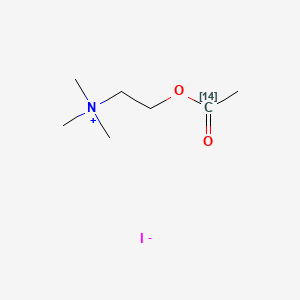
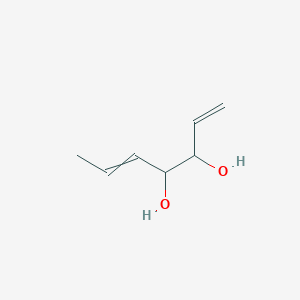

![[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13812841.png)
